Octrizole
Overview
Description
It is commonly found in cosmetic products to protect the skin from the harmful effects of ultraviolet radiation by absorbing UV light and converting it into less damaging heat energy . This compound is also utilized in the stabilization of polymers and organic pigments, preserving their appearance and physical integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octrizole is synthesized through a series of chemical reactions involving benzotriazole and tetramethylbutylphenol. The synthesis typically involves a diazotization reaction where o-nitroaniline is treated with sulfuric acid and water, followed by the addition of sodium nitrite solution at low temperatures (0-5°C). The remaining nitrite is decomposed using urea .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes precise temperature control, the use of high-quality reagents, and stringent safety measures to handle the chemicals involved .
Chemical Reactions Analysis
Types of Reactions: Octrizole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: It can participate in substitution reactions where functional groups are replaced by other atoms or groups.
Addition: this compound can also undergo addition reactions, particularly with compounds that have multiple bonds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Halogens, alkylating agents.
Addition Reagents: Alkenes, alkynes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of this compound, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
Octrizole has a wide range of applications in scientific research:
Chemistry: Used as a UV stabilizer in polymers and organic pigments, enhancing their durability and longevity.
Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.
Mechanism of Action
Octrizole functions by absorbing ultraviolet light and converting it into less harmful heat energy. This process involves the excitation of electrons within the molecule, which then release energy in the form of heat as they return to their ground state. This mechanism helps prevent UV light from penetrating the skin or degrading materials, thereby providing effective protection .
Comparison with Similar Compounds
Octrizole is often compared with other UV absorbers such as:
Bisthis compound: Another benzotriazole-based compound that absorbs both UV-A and UV-B rays.
Avobenzone: A commonly used UV filter in sunscreens that provides broad-spectrum protection.
Oxybenzone: An organic compound used in sunscreens to absorb UV-B and short-wave UV-A rays.
Uniqueness: this compound is unique in its ability to provide effective UV protection while being suitable for various formulations and applications. It is less popular than some other UV absorbers but offers comparable benefits and can be a suitable alternative in specific formulations .
By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-19(2,3)13-20(4,5)14-10-11-18(24)17(12-14)23-21-15-8-6-7-9-16(15)22-23/h6-12,24H,13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAZLDLPUNDVAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027522 | |
Record name | Octrizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals | |
Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3147-75-9 | |
Record name | 2-(2-Hydroxy-5-tert-octylphenyl)benzotriazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3147-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octrizole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octrizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9027522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTRIZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R775Y233N3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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